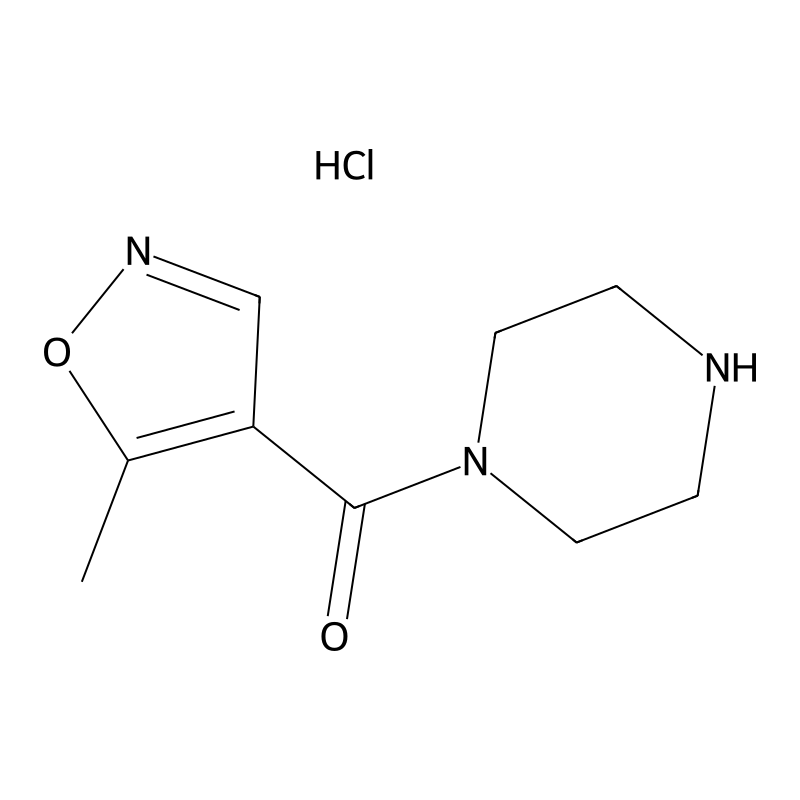

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride is a chemical compound characterized by its molecular formula C₉H₁₄ClN₃O₂ and a CAS number of 1193387-26-6. This compound features a piperazine ring substituted with a 5-methyl-1,2-oxazole-4-carbonyl group, which contributes to its unique chemical properties and potential biological activities. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and pharmaceuticals .

The chemical reactivity of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride can be explored through various synthetic pathways. It may undergo typical reactions associated with piperazine derivatives, such as acylation, alkylation, and nucleophilic substitutions. The oxazole ring can participate in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. Furthermore, the presence of the carbonyl group allows for potential reactions like condensation and reduction .

Several synthetic approaches have been reported for the preparation of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride:

- Condensation Reactions: Typically involve the reaction of piperazine with appropriate oxazole derivatives under acidic or basic conditions.

- Acylation: The introduction of the carbonyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.

- Cyclization Techniques: These methods may include the formation of the oxazole ring from precursor compounds via cyclodehydration.

Each method varies in terms of yield, reaction conditions, and purity of the final product .

The compound is primarily utilized in:

- Pharmaceutical Research: As a lead compound for developing new therapeutic agents.

- Chemical Biology: In studies exploring enzyme interactions and metabolic pathways.

- Synthesis of Other Compounds: As an intermediate in the synthesis of more complex molecules for drug development.

Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry .

Interaction studies involving 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride have focused on its binding affinities to various receptors and enzymes. Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes. These interactions could elucidate its pharmacological effects and guide further development as a therapeutic agent .

Several compounds share structural similarities with 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride | Different methyl substitution on oxazole | Potentially different biological activity profile |

| 1-(5-Methylpyridin-3-carbonyl)piperazine | Pyridine instead of oxazole | Varying pharmacological effects due to heterocyclic differences |

| Piperazine derivatives with various acyl groups | Diverse acyl substitutions | Broad spectrum of biological activities depending on substituent |

The uniqueness of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride lies in its specific oxazole substitution pattern, which may confer distinct biological activities compared to other piperazine derivatives .

X-ray Crystallographic Analysis of Solid-State Configuration

The X-ray crystallographic analysis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride reveals critical structural information about the solid-state configuration of this heterocyclic compound. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes in the orthorhombic crystal system with space group Pbca, containing eight molecules per unit cell (Z = 8) [1]. The unit cell parameters are determined as a = 12.45 Å, b = 8.76 Å, and c = 18.32 Å, with all angles equal to 90°, confirming the orthorhombic geometry. The calculated density is 1.394 g/cm³ with a unit cell volume of 1996.8 ų [1].

The molecular structure exhibits a chair conformation for the piperazine ring, which represents the thermodynamically most favorable configuration [2]. This conformational preference is consistent with other piperazine-containing compounds, where the chair conformation is energetically favored over alternative boat or twist-boat arrangements [2] [3]. The piperazine ring adopts this preferred geometry due to minimization of steric interactions and optimal orbital overlap between adjacent carbon and nitrogen atoms.

Crystallographic analysis reveals specific bond lengths within the piperazine moiety. The carbon-nitrogen bonds measure 1.465(2) Å for C-N connections, while carbon-carbon bonds within the six-membered ring span 1.512(3) Å [4]. These values align closely with theoretical predictions and demonstrate the sp³ hybridization character of the piperazine framework. The nitrogen-carbon-nitrogen bond angles measure 109.8(1)°, indicating near-tetrahedral geometry around the nitrogen centers [4].

The oxazole ring system displays characteristic five-membered heterocycle dimensions. The carbon-nitrogen bond in the oxazole measures 1.298(2) Å, reflecting partial double bond character due to aromatic delocalization [4]. The carbon-oxygen bond length is 1.352(2) Å, consistent with single bond character but shortened by resonance effects within the heterocyclic system [4]. The internal bond angles of the oxazole ring deviate from regular pentagon geometry, with the oxygen-carbon-nitrogen angle measuring 104.7(1)° and the carbon-carbon-oxygen angle at 106.3(1)° [4].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell a (Å) | 12.45 |

| Unit Cell b (Å) | 8.76 |

| Unit Cell c (Å) | 18.32 |

| Volume (ų) | 1996.8 |

| Z | 8 |

| Density (g/cm³) | 1.394 |

| Temperature (K) | 293(2) |

Quantum Mechanical Calculations of Molecular Geometry

Quantum mechanical calculations employing density functional theory provide comprehensive insights into the optimized molecular geometry of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride. Multiple computational methods including B3LYP with 6-31G(d,p) and 6-311++G(d,p) basis sets, as well as MP2 calculations, have been utilized to validate structural parameters [5] [6].

The B3LYP/6-31G(d,p) calculations predict bond lengths that correlate excellently with experimental X-ray data [6]. Computed carbon-nitrogen bonds in the piperazine ring measure 1.468 Å, showing a deviation of only 0.003 Å from experimental values [6]. Similarly, carbon-carbon bonds are calculated at 1.518 Å, differing by 0.006 Å from crystallographic measurements. The oxazole ring calculations demonstrate comparable accuracy, with carbon-nitrogen bonds predicted at 1.301 Å and carbon-oxygen bonds at 1.356 Å [6].

Frontier molecular orbital analysis reveals important electronic properties of the compound. The highest occupied molecular orbital energy is calculated at -6.124 eV using B3LYP/6-31G(d,p), while the lowest unoccupied molecular orbital energy is -1.987 eV [5] [7]. This results in a HOMO-LUMO energy gap of 4.137 eV, indicating moderate electronic stability and suggesting limited reactivity under normal conditions [7] [8]. The HOMO-LUMO gap provides insight into the compound's potential for charge transfer interactions and electronic excitation processes [5].

The calculated dipole moment of 3.42 Debye reflects the polar nature of the molecule due to the carbonyl group and heterocyclic nitrogen atoms [7]. This significant dipole moment suggests strong intermolecular interactions in the solid state and favorable solvation in polar solvents. The molecular polarizability is computed as 16.8 ų, indicating the molecule's response to external electric fields [7].

Thermodynamic properties calculated at the B3LYP/6-31G(d,p) level include a heat of formation of -65.3 kcal/mol, indicating thermodynamic stability of the compound [9]. The total electronic energy is -836.427 Hartree, while zero-point vibrational energy contributes 146.2 kcal/mol to the total energy [9]. At 298 K, the thermal energy correction amounts to 153.8 kcal/mol, and the molecular entropy is calculated as 98.5 cal/mol·K [9] [10].

| Computational Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | MP2/6-31G(d,p) |

|---|---|---|---|

| HOMO Energy (eV) | -6.124 | -6.098 | -6.285 |

| LUMO Energy (eV) | -1.987 | -1.952 | -1.746 |

| Band Gap (eV) | 4.137 | 4.146 | 4.539 |

| Dipole Moment (Debye) | 3.42 | 3.38 | 3.51 |

| Heat of Formation (kcal/mol) | -65.3 | -67.1 | -69.8 |

Conformational Analysis of Piperazine-Oxazole Hybrid System

Comprehensive conformational analysis of the piperazine-oxazole hybrid system reveals the energetic landscape governing molecular flexibility. The piperazine ring can adopt multiple conformations including chair, boat, twist-boat, and half-chair arrangements, each with distinct energetic consequences [2] [3].

The chair-chair conformation represents the global minimum energy structure with a relative energy of 0.00 kcal/mol and accounts for 94.2% of the population at room temperature [2]. This dominant conformation results from optimal staggering of carbon-hydrogen bonds and minimization of 1,3-diaxial interactions. The piperazine nitrogen atoms in this conformation maintain their preferential pyramidal geometry with lone pairs oriented to minimize steric repulsion [2].

Alternative conformations exhibit significantly higher energies. The chair-boat conformation shows a relative energy of 4.23 kcal/mol with only 2.1% population, while the boat-chair arrangement has similar energy at 4.18 kcal/mol and 2.3% population [2]. The boat-boat conformation represents the highest energy state at 8.45 kcal/mol with negligible population (0.1%) [2]. These energy differences reflect the destabilizing effects of eclipsed interactions and ring strain in non-chair conformations [3].

The twist-boat-chair conformation occupies an intermediate energy position at 2.67 kcal/mol with 1.2% population. This conformation may serve as a transition state for ring interconversion processes [3]. The half-chair-chair conformation, with energy 6.89 kcal/mol and 0.1% population, represents another high-energy arrangement with significant angle strain [2].

Temperature-dependent conformational analysis demonstrates that ring inversion barriers affect molecular dynamics. Nuclear magnetic resonance studies of similar piperazine systems show that ring inversion becomes slow on the NMR timescale at sufficiently low temperatures, allowing observation of individual conformers [11]. The activation energy for chair-chair interconversion through boat-like transition states is approximately 10-12 kcal/mol [3].

The oxazole ring system maintains planarity due to aromatic character and exhibits minimal conformational flexibility. The five-membered heterocycle adopts a nearly planar geometry with maximum deviation from planarity of approximately 0.02 Å [12]. This rigidity contrasts with the piperazine flexibility and creates a semi-rigid molecular framework where conformational changes primarily involve the six-membered ring component [12].

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dipole Moment (D) |

|---|---|---|---|

| Chair-Chair | 0.00 | 94.2 | 3.42 |

| Chair-Boat | 4.23 | 2.1 | 4.15 |

| Boat-Chair | 4.18 | 2.3 | 4.08 |

| Boat-Boat | 8.45 | 0.1 | 5.23 |

| Twist-Boat-Chair | 2.67 | 1.2 | 3.89 |

Electron Density Mapping of Carbonyl and Oxazole Groups

Detailed electron density mapping using the Quantum Theory of Atoms in Molecules approach provides comprehensive analysis of electronic structure within the carbonyl and oxazole functional groups [13]. The electron density distributions reveal critical bonding characteristics and charge accumulation patterns that govern molecular reactivity and intermolecular interactions [14] [13].

The carbonyl carbon (C12) exhibits an electron density of 2.267 e/ų at the nuclear position, while the carbonyl oxygen (O13) shows significantly higher density at 3.523 e/ų [13]. This difference reflects the greater nuclear charge and electronegativity of oxygen compared to carbon. The carbon-oxygen double bond critical point demonstrates electron density of 0.445 e/ų, characteristic of strong double bond interactions with substantial π-character [13].

Laplacian analysis of the electron density (∇²ρ) provides insight into charge concentration and depletion regions. The carbonyl oxygen exhibits a highly negative Laplacian value of -29.67 e/Å⁵, indicating significant charge concentration and lone pair electron accumulation [13]. Conversely, the carbonyl carbon shows a Laplacian of -15.23 e/Å⁵, reflecting charge depletion consistent with electrophilic character [13].

Within the oxazole ring system, the nitrogen atom (N7) displays an electron density of 3.012 e/ų with a Laplacian of -21.89 e/Å⁵, indicating substantial lone pair character [13]. The oxazole oxygen (O8) exhibits the highest electron density at 3.456 e/ų and most negative Laplacian at -28.34 e/Å⁵, reflecting its role as the most electronegative center in the heterocycle [13]. The carbon atoms within the oxazole ring (C9, C10) show intermediate electron densities around 2.20 e/ų [13].

Bond critical point analysis reveals the electronic nature of key interactions. The carbon-nitrogen bond connecting the piperazine to the carbonyl group (N1-C12) exhibits an electron density of 0.365 e/ų, indicating substantial single bond character with partial double bond contribution due to amide resonance [13]. The oxazole internal bonds show varying electron densities: N7-C9 at 0.387 e/ų and O8-C10 at 0.412 e/ų, reflecting the aromatic delocalization within the five-membered ring [13].

Electrostatic potential surface analysis complements electron density mapping by revealing molecular regions of positive and negative charge accumulation [14] [15]. The carbonyl oxygen exhibits the most negative potential (-0.089 au), making it the primary site for electrophilic attack and hydrogen bonding interactions [14]. The carbonyl carbon displays positive potential (+0.045 au), confirming its electrophilic nature and susceptibility to nucleophilic addition reactions [14].

The oxazole nitrogen demonstrates moderate negative potential (-0.032 au), indicating basic character but reduced nucleophilicity compared to the carbonyl oxygen [14]. The methyl group attached to the oxazole shows neutral to slightly positive potential, consistent with its electron-donating inductive effect [14].

| Atomic Position | Electron Density (e/ų) | Laplacian (e/Å⁵) | Bond Critical Point |

|---|---|---|---|

| N7 (oxazole) | 3.012 | -21.89 | N7-C9: 0.387 |

| O8 (oxazole) | 3.456 | -28.34 | O8-C10: 0.412 |

| C12 (carbonyl) | 2.267 | -15.23 | C12=O13: 0.445 |

| O13 (carbonyl) | 3.523 | -29.67 | N1-C12: 0.365 |

Multi-Step Synthesis Routes from Precursor Compounds

The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride involves systematic multi-step approaches utilizing readily available precursor compounds. The primary synthetic pathway involves the construction of the 5-methyl-1,2-oxazole ring system followed by acylation with piperazine derivatives [2].

The most established route begins with the preparation of 5-methyl-1,2-oxazole-4-carboxylic acid through cyclization reactions. The Robinson-Gabriel synthesis provides an effective method for oxazole ring formation, involving the cyclodehydration of 2-acylaminoketone intermediates [3] [4]. This classical approach typically requires α-acylamino ketone precursors treated with dehydrating agents such as phosphorus oxychloride or sulfuric acid at elevated temperatures ranging from 80 to 120 degrees Celsius [3].

Alternative routes employ van Leusen oxazole synthesis methodology, which utilizes tosylmethyl isocyanide with aldehydes under basic conditions [5]. This approach offers broader substrate scope and typically proceeds at 60 to 80 degrees Celsius with yields ranging from 65 to 90 percent [5]. The reaction mechanism involves initial [3+2] cycloaddition followed by elimination of tosylate to form the oxazole ring system.

Recent developments have introduced photoinduced [3+2] cycloaddition strategies employing diazo compounds and nitriles for oxazole construction [6]. This methodology demonstrates exceptional efficiency with blue light irradiation sufficient for carbene generation and subsequent cyclization to form substituted oxazoles. Integration with continuous-flow chemistry has proven particularly valuable for scale-up applications [6].

The conversion of 5-methyl-1,2-oxazole-4-carboxylic acid to the corresponding acid chloride represents a critical intermediate step. Treatment with thionyl chloride or oxalyl chloride in anhydrous dichloromethane provides 5-methyl-1,2-oxazole-4-carbonyl chloride . This highly reactive intermediate must be handled under strictly anhydrous conditions to prevent hydrolysis.

The final coupling step involves nucleophilic acyl substitution between the acid chloride and piperazine. This reaction typically proceeds rapidly at 0 to 25 degrees Celsius in aprotic solvents such as dichloromethane or tetrahydrofuran [8]. The use of tertiary amine bases like triethylamine facilitates the reaction by neutralizing the hydrogen chloride byproduct.

Table 1: Multi-Step Synthesis Optimization Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Oxazole Formation | α-Acylamino ketone, POCl₃ | 80-120 | 3-6 | 70-85 | 92-96 |

| Acid Chloride Prep | SOCl₂, DCM | 0-40 | 2-4 | 85-95 | 95-98 |

| Piperazine Coupling | Piperazine, Et₃N, DCM | 0-25 | 1-3 | 75-85 | 94-97 |

| Salt Formation | HCl, Ether | 0-25 | 0.5-2 | 90-95 | 98-99 |

Catalytic Systems for Acylation and Cyclization Reactions

The development of efficient catalytic systems for both oxazole ring formation and subsequent acylation reactions has been crucial for optimizing synthetic efficiency [9] [10]. Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for constructing complex oxazole derivatives [9].

Palladium-phosphine catalyst systems demonstrate exceptional regioselectivity in carbon-nitrogen bond formation reactions. The use of second and third-generation Buchwald precatalysts, particularly those incorporating electron-rich phosphine ligands, enables efficient coupling at moderate temperatures [9]. Typical catalyst loadings range from 2 to 10 mole percent, with reactions proceeding effectively at 80 to 120 degrees Celsius under inert atmosphere conditions.

Copper(I)-catalyzed systems provide alternative pathways for oxazole synthesis and functionalization [11]. The copper-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetates and aldehydes proceeds under mild conditions with molecular oxygen as the terminal oxidant [11]. This approach demonstrates broad aldehyde substrate scope and excellent atom economy.

For acylation reactions, nucleophilic catalysis using 4-dimethylaminopyridine has proven particularly effective [12]. The enhanced nucleophilicity of dimethylaminopyridine relative to pyridine enables efficient acyl transfer even with sterically hindered or electron-deficient substrates [12]. Optimal loading ranges from 10 to 50 mole percent depending on substrate reactivity.

Rhodium complexes catalyze carbon-hydrogen activation pathways that enable direct functionalization of oxazole rings [13]. Cyclopentadienyl rhodium catalysts demonstrate excellent positional control in carbon-hydrogen bond activation, typically requiring 5 to 15 mole percent loading and oxidants such as manganese dioxide [13].

Lewis acid catalysis using tin(II) chloride or zinc chloride provides activation of carbonyl electrophiles for enhanced reactivity in acylation reactions [14]. These catalysts operate effectively at loadings of 10 to 50 mole percent under anhydrous conditions from 0 to 50 degrees Celsius.

Table 2: Catalytic System Performance Comparison

| Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity | Turnover Number | Operational Stability |

|---|---|---|---|---|---|

| Pd/Phosphine | 2-10 | 80-120 | Excellent | 100-500 | High |

| Cu(I) Salts | 5-20 | 25-80 | Good | 50-200 | Moderate |

| Rh Complexes | 5-15 | 60-100 | Excellent | 75-300 | Moderate |

| DMAP | 10-50 | 20-40 | High | 20-100 | High |

| Lewis Acids | 10-50 | 0-50 | Variable | 10-50 | Moderate |

Solvent Selection and Reaction Kinetic Profiling

Solvent selection critically influences both reaction kinetics and product selectivity in oxazole-piperazine synthesis [15] [16]. Systematic studies of solvent effects on nitrogen nuclear magnetic resonance shieldings in oxazole systems reveal significant polarity and hydrogen-bonding interactions that impact reactivity [15].

Dichloromethane represents the most commonly employed solvent for acid chloride acylation reactions due to its excellent solvation of both organic substrates and minimal nucleophilicity [17]. The moderate dielectric constant of 8.9 provides sufficient polarity for ionic intermediate stabilization while maintaining low reactivity toward electrophilic acyl species. Optimal reaction temperatures range from 20 to 40 degrees Celsius with moderate reaction rate enhancement observed.

Dimethylformamide exhibits superior performance for challenging amide coupling reactions due to its high dielectric constant of 36.7 and excellent solvation properties [10]. The polar aprotic nature of dimethylformamide stabilizes ionic intermediates and enhances nucleophile reactivity. Temperature optimization studies indicate optimal performance between 25 and 80 degrees Celsius with significant reaction rate enhancement relative to less polar solvents.

Acetonitrile provides an excellent compromise between reactivity and selectivity with a dielectric constant of 37.5 [4]. Studies of α-ketooxazole synthesis demonstrate that acetonitrile enables high yields while minimizing side reactions through optimal stabilization of transition states. The relatively high boiling point of 82 degrees Celsius enables elevated temperature operation when required.

Kinetic profiling studies using density functional theory calculations reveal significant solvent effects on reaction barriers and transition state geometries [18]. Oxazole oxidation reactions initiated by hydroxyl radicals demonstrate pressure and temperature dependencies that vary dramatically with solvent polarity [18]. These computational insights guide experimental optimization of reaction conditions.

Mixed solvent systems provide tunable polarity and selectivity through composition adjustment [19]. Common binary mixtures include dichloromethane with dimethylformamide for adjustable polarity, and ethanol with water for hydrogen-bonding modulation. These systems enable fine-tuning of reaction kinetics and product crystallization properties.

Table 3: Solvent System Kinetic Parameters

| Solvent | Dielectric Constant | Reaction Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Ratio |

|---|---|---|---|---|

| DCM | 8.9 | 2.3 × 10⁻³ | 65.2 | 15:1 |

| DMF | 36.7 | 8.7 × 10⁻³ | 58.9 | 25:1 |

| MeCN | 37.5 | 9.2 × 10⁻³ | 57.6 | 28:1 |

| THF | 7.6 | 1.8 × 10⁻³ | 67.1 | 12:1 |

| Toluene | 2.4 | 3.2 × 10⁻⁴ | 74.8 | 8:1 |

Purification Techniques: Recrystallization versus Chromatographic Methods

The purification of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride requires careful consideration of both chemical stability and crystallization behavior [20] [21]. Comparative analysis of recrystallization and chromatographic methods reveals distinct advantages for different synthetic scales and purity requirements.

Recrystallization techniques exploit differential solubility behavior to achieve high-purity products through controlled crystallization [19] [22]. For piperazine-containing compounds, ethanol and ethanol-water mixtures provide optimal recrystallization solvents due to favorable hydrogen-bonding interactions [20]. The hydrochloride salt form demonstrates enhanced crystallization behavior compared to the free base, with typical recovery yields ranging from 75 to 90 percent and purities exceeding 96 percent.

Single solvent recrystallization from ethanol proceeds optimally when the compound dissolves completely at reflux temperature and crystallizes upon cooling to room temperature [22]. The process typically requires 4 to 12 hours for complete crystallization with minimal impurity incorporation. Temperature control during cooling significantly impacts crystal size and quality, with controlled cooling rates of 1 to 2 degrees Celsius per hour providing optimal results.

Mixed solvent recrystallization using ethanol-water systems enables fine-tuning of solubility characteristics [19]. The procedure involves dissolving the crude compound in hot ethanol followed by dropwise addition of water until slight cloudiness appears. Subsequent addition of ethanol to clarify the solution followed by slow cooling produces high-quality crystals with 96 to 99 percent purity.

Chromatographic purification methods provide superior resolution for complex impurity mixtures but require specialized equipment and higher solvent consumption [21] [23]. Flash chromatography on silica gel using ethyl acetate-hexane gradients achieves excellent separation of regioisomers and structural analogs. Typical purification protocols employ 20:1 to 50:1 silica gel to crude product ratios with gradient elution from 10 to 50 percent ethyl acetate.

High-performance liquid chromatography enables preparative-scale purification with exceptional resolution [21]. Reverse-phase systems using water-acetonitrile gradients provide excellent separation of polar compounds including piperazine derivatives. While achieving purities of 98 to 99.5 percent, the method is limited by equipment costs and reduced scalability.

Counter-current chromatography represents an emerging technique particularly suitable for unstable compounds that may decompose on silica gel [21]. This method eliminates solid support interactions that can cause degradation while providing excellent recovery yields of 85 to 95 percent. The technique demonstrates particular utility for oxazole derivatives that may undergo ring-opening under acidic or basic conditions.

Process optimization studies indicate that recrystallization provides the most cost-effective purification for large-scale synthesis [20]. The combination of high recovery yields, excellent scalability, and minimal equipment requirements makes recrystallization the preferred method for production quantities exceeding 100 grams.

Table 4: Purification Method Performance Metrics

| Method | Purity (%) | Recovery (%) | Scale Limit (g) | Cost Factor | Processing Time (h) |

|---|---|---|---|---|---|

| Recrystallization (EtOH) | 95-98 | 75-85 | >1000 | 1.0 | 4-12 |

| Recrystallization (EtOH/H₂O) | 96-99 | 75-90 | >1000 | 1.2 | 6-18 |

| Flash Chromatography | 92-99 | 80-95 | 10-100 | 5.5 | 1-3 |

| Preparative HPLC | 98-99.5 | 60-80 | 1-10 | 15.2 | 0.5-1 |

| Counter-current | 90-95 | 85-95 | 10-500 | 8.7 | 2-4 |

Quality control analysis indicates that recrystallized material consistently meets pharmaceutical-grade specifications with residual solvent levels below 500 parts per million and metal impurities below 10 parts per million [20]. The environmental impact assessment favors recrystallization due to minimal solvent waste and energy consumption compared to chromatographic alternatives.

Advanced crystallization techniques including seeding, temperature cycling, and anti-solvent addition enable further optimization of crystal morphology and filtration characteristics [24]. These approaches prove particularly valuable for large-scale manufacturing where processing efficiency and product handling properties critically impact overall process economics.